molecular formula C16H13N4NaO3S B2626154 Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate CAS No. 2503204-75-7

Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate

Cat. No.: B2626154
CAS No.: 2503204-75-7
M. Wt: 364.35
InChI Key: MPKSIBLDDQYJIJ-UHFFFAOYSA-M
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Description

Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate is a sodium salt of a phenolic tetrazole derivative. Its structure features a tetrazole ring substituted with a 4-methylphenyl group, a sulfanylacetyl linker, and a 2-hydroxy-phenolate moiety. The sulfanyl group enhances nucleophilicity, while the phenolate group contributes to solubility in polar solvents.

Properties

IUPAC Name

sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S.Na/c1-10-2-5-12(6-3-10)20-16(17-18-19-20)24-9-15(23)11-4-7-13(21)14(22)8-11;/h2-8,21-22H,9H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKSIBLDDQYJIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methylphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Sulfanylacetylation: The tetrazole derivative is then subjected to a sulfanylacetylation reaction

    Phenolate Formation: The final step involves the reaction of the sulfanylacetylated tetrazole with a phenol derivative in the presence of a base to form the phenolate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted phenolates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.

Medicine

Medically, this compound is explored for its potential therapeutic properties. The tetrazole ring is known for its bioactivity, and derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The phenolate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Functional Groups

  • Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate: Contains a tetrazole, sulfanylacetyl bridge, and ionized phenolate group.
  • 2-(1-Phenyltetrazol-5-yl)sulfanylacetic acid (CAS 46505-33-3): Lacks the phenolate and 4-methylphenyl substituent but shares the sulfanylacetic acid group .
  • 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0) : Features a sulfonyl group instead of sulfanyl, increasing electron-withdrawing effects and reducing nucleophilicity .

Substituent Effects

  • The 4-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., 2-(1-Phenyltetrazol-5-yl)sulfanylacetic acid) .
  • The ionized phenolate improves aqueous solubility relative to neutral phenolic analogs, such as triazole derivatives described in (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) .

Reactivity

  • The sulfanyl group in the target compound enables nucleophilic substitution or metal coordination, whereas sulfonyl derivatives are more inert .
  • The phenolate’s acidity (pKa ~10) allows pH-dependent solubility, unlike non-ionized phenolic analogs in (e.g., 1-(4-methylphenyl)propan-2-amine) .

Physicochemical Properties

Property Target Compound 2-(1-Phenyltetrazol-5-yl)sulfanylacetic acid 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole
Molecular Weight (g/mol) ~430 (estimated) 280.31 332.35
Solubility High in water (due to Na+ salt) Moderate in polar solvents Low in water, high in organic solvents
Key Functional Groups Tetrazole, sulfanyl, phenolate Tetrazole, sulfanyl, carboxylic acid Tetrazole, sulfonyl, fluorophenethyl

Biological Activity

Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate, also known by its CAS number 2503204-75-7, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A sodium salt of a phenolic compound.
  • A tetrazole moiety, which is known for its diverse biological activities.
  • A sulfanylacetyl group that may contribute to its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, HX-1920, a related compound, demonstrated protective effects against cisplatin-induced nephrotoxicity without compromising its antitumor efficacy. This suggests that this compound may share similar protective mechanisms in cancer therapy contexts .

The biological activity of this compound can be attributed to:

  • Inhibition of Reactive Oxygen Species (ROS) : Compounds with phenolic structures often act as antioxidants, potentially reducing oxidative stress in cells.
  • Modulation of Enzyme Activity : The presence of the tetrazole ring may influence various enzymatic pathways, enhancing or inhibiting specific metabolic processes.

Nephroprotective Effects

A notable study evaluated the nephroprotective effects of HX-1920 when co-administered with cisplatin. The results showed that HX-1920 significantly increased urinary excretion of cisplatin and reduced markers of renal damage such as blood urea nitrogen (BUN) and plasma creatinine levels . While this compound has not been directly studied in this context, its structural similarity suggests it may exhibit comparable protective effects.

Data Table: Comparative Biological Activities

Compound NameCAS NumberBiological ActivityMechanism
This compound2503204-75-7Potential antitumor effectsAntioxidant properties
HX-1920Not AvailableNephroprotectiveIncreases urinary excretion

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